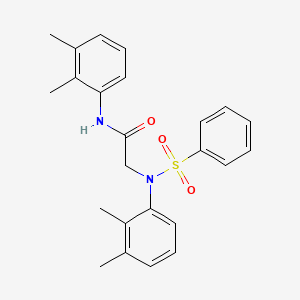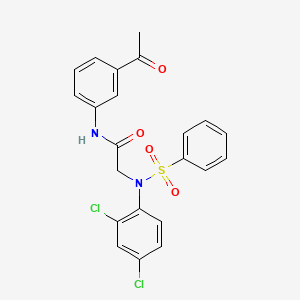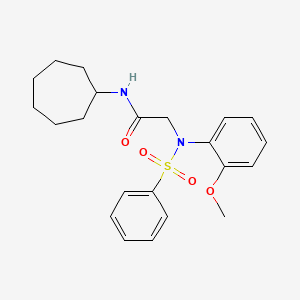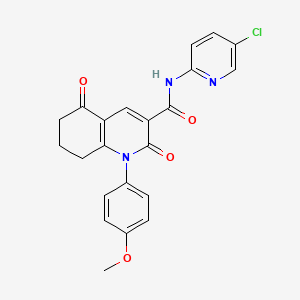
N~1~,N~2~-bis(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~,N~2~-bis(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide (hereafter referred to as "compound X") is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in various scientific research areas. One of the main applications is in the study of ion channels. Compound X has been found to selectively inhibit certain ion channels, making it a valuable tool for studying their functions. Additionally, compound X has been studied for its potential use in cancer research. It has been found to inhibit the growth of certain cancer cells, making it a potential candidate for developing anti-cancer drugs.
Mécanisme D'action
Compound X selectively inhibits certain ion channels by binding to specific sites on the channels. This binding prevents the channels from opening, which in turn affects the flow of ions across the cell membrane. The inhibition of ion channels by compound X has been found to have various physiological effects, including the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, compound X has been found to have other biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which play important roles in the regulation of mood and behavior. Additionally, compound X has been found to have anti-inflammatory properties, making it a potential candidate for developing drugs to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its selectivity for certain ion channels. This makes it a valuable tool for studying the functions of these channels. Additionally, compound X has been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of using compound X is its relatively high cost compared to other research tools.
Orientations Futures
There are several future directions for the study of compound X. One potential direction is the development of anti-cancer drugs based on its ability to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on ion channels. Finally, there is potential for the development of new drugs based on the anti-inflammatory properties of compound X.
Conclusion:
In conclusion, compound X is a chemical compound that has been widely studied for its potential applications in scientific research. It is synthesized using specific methods and has been found to have various biochemical and physiological effects. Its selectivity for certain ion channels makes it a valuable tool for studying their functions, and its potential applications in cancer research and the development of anti-inflammatory drugs make it a promising candidate for future research.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-10-8-14-22(19(17)3)25-24(27)16-26(23-15-9-11-18(2)20(23)4)30(28,29)21-12-6-5-7-13-21/h5-15H,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZVAQYVLZYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B3543394.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3543400.png)
![3-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3543406.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3543410.png)

![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3543416.png)
![3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3543431.png)
![N-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B3543437.png)
![N-(3-acetylphenyl)-2-[(2-bromobenzyl)thio]acetamide](/img/structure/B3543442.png)

![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl acetate](/img/structure/B3543462.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3543482.png)
![N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3543488.png)
